molecular formula C9H8Cl2O B1618525 3-(2,2-Dichloroethenyl)-4-methylphenol CAS No. 90348-56-4

3-(2,2-Dichloroethenyl)-4-methylphenol

Cat. No.: B1618525
CAS No.: 90348-56-4
M. Wt: 203.06 g/mol
InChI Key: CAOZFMIGIHKIMR-UHFFFAOYSA-N
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Description

3-(2,2-Dichloroethenyl)-4-methylphenol is a chemical compound known for its applications in various fields, including agriculture and pest control It is a derivative of phenol, characterized by the presence of a dichloroethenyl group and a methyl group attached to the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dichloroethenyl)-4-methylphenol typically involves the reaction of 4-methylphenol with 2,2-dichloroethene under specific conditions. One common method includes the use of a catalyst such as aluminum chloride (AlCl3) to facilitate the electrophilic aromatic substitution reaction. The reaction is carried out in an inert solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained with high yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of advanced catalysts and automated systems helps in maintaining consistent reaction conditions and product quality. Additionally, purification steps such as distillation and recrystallization are employed to ensure the compound meets the required purity standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dichloroethenyl)-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce the dichloroethenyl group.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium hydroxide (NaOH) or amines in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of 3-(2-chloroethenyl)-4-methylphenol.

    Substitution: Formation of substituted phenols or amines.

Scientific Research Applications

3-(2,2-Dichloroethenyl)-4-methylphenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on microbial activity and its role in bioremediation processes.

    Medicine: Investigated for its potential use in developing new pharmaceuticals with antimicrobial properties.

    Industry: Utilized in the formulation of pesticides and herbicides due to its effectiveness in controlling pests and weeds.

Comparison with Similar Compounds

Similar Compounds

    Cypermethrin: A synthetic pyrethroid with a similar dichloroethenyl group, used as an insecticide.

    Permethrin: Another pyrethroid insecticide with a similar structure and mode of action.

    Deltamethrin: A potent insecticide with a similar chemical backbone.

Uniqueness

3-(2,2-Dichloroethenyl)-4-methylphenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(2,2-dichloroethenyl)-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O/c1-6-2-3-8(12)4-7(6)5-9(10)11/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOZFMIGIHKIMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)O)C=C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20294424
Record name 3-(2,2-dichloroethenyl)-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20294424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90348-56-4
Record name NSC96584
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96584
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(2,2-dichloroethenyl)-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20294424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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